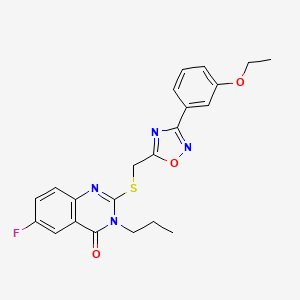

2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Description

The compound 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a structurally complex molecule featuring a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring system. Key structural elements include:

- Quinazolinone core: Known for its role in kinase inhibition and antimicrobial activity .

- 1,2,4-Oxadiazole ring: A heterocycle valued in medicinal chemistry for metabolic stability and hydrogen-bonding capacity .

- A thioether (-S-) linkage connecting the oxadiazole and quinazolinone moieties. A 6-fluoro substituent on the quinazolinone, enhancing electronegativity and binding affinity. A 3-propyl chain on the quinazolinone nitrogen, likely influencing solubility and steric effects.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds reported for anticancer, antimicrobial, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-3-10-27-21(28)17-12-15(23)8-9-18(17)24-22(27)31-13-19-25-20(26-30-19)14-6-5-7-16(11-14)29-4-2/h5-9,11-12H,3-4,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGKPEJJPYICMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure features an oxadiazole ring, a quinazolinone core, and a thioether linkage, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Its structure allows for potential binding to bacterial DNA or proteins, disrupting cellular processes and exhibiting antimicrobial properties.

- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating apoptotic pathways or inhibiting cell proliferation.

Biological Activity Data

Case Studies

Several studies have explored the biological activity of similar compounds with oxadiazole and quinazolinone moieties:

- Study on Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Efficacy :

Comparaison Avec Des Composés Similaires

Example :

- Compound 1 (): 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Lacks the quinazolinone core, reducing planarity and π-stacking capacity. Nitro group may enhance electron-withdrawing effects but reduce metabolic stability compared to ethoxy .

Close Quinazolinone Analogues ()

references a structurally similar compound: 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one . Key comparisons:

- Oxadiazole substituent : 2,5-Dimethoxyphenyl vs. 3-ethoxyphenyl.

- Methoxy groups increase polarity but may reduce membrane permeability compared to ethoxy.

- Ethoxy’s longer alkyl chain enhances lipophilicity (predicted logP: 4.2 vs. 3.8 for dimethoxy).

- Molecular weight : 483.51 g/mol (dimethoxy) vs. 467.52 g/mol (target), suggesting subtle bioavailability differences .

Heterocyclic Systems with Reported Bioactivity ()

The triazolothiadiazole compound in shares sulfur-containing heterocycles but differs in core structure:

- Triazolothiadiazole vs. quinazolinone-oxadiazole: The former is associated with antimicrobial activity via planar, conjugated systems, while the latter’s fused rings may improve kinase selectivity .

- Substituent effects : The target’s fluorine and propyl groups may enhance target binding compared to the ethyl and isobutyl groups in ’s compound.

Table 1. Structural and Hypothetical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.